molecular formula C11H9NO3 B11899711 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid CAS No. 81963-07-7

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid

Cat. No.: B11899711
CAS No.: 81963-07-7
M. Wt: 203.19 g/mol
InChI Key: LPDAGTNGXYMBLZ-UHFFFAOYSA-N
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Description

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aromatic amines with diethyl malonate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like diphenyl ether and heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 3-carboxylic acid position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed

    Oxidation: Quinoline-2,4-dione derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. For instance, its ability to inhibit acetylcholinesterase is due to its binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, which can help alleviate symptoms of neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

    Quinoline-2,4-dione: Shares a similar core structure but differs in the substitution pattern.

    Hydroxyquinoline: Contains hydroxyl groups instead of carbonyl groups.

    Nalidixic acid: A quinolone derivative with antibacterial properties.

Uniqueness

8-Methyl-2-oxo-1,2-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit acetylcholinesterase sets it apart from other quinoline derivatives, making it a valuable compound for medicinal research.

Properties

CAS No.

81963-07-7

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

8-methyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO3/c1-6-3-2-4-7-5-8(11(14)15)10(13)12-9(6)7/h2-5H,1H3,(H,12,13)(H,14,15)

InChI Key

LPDAGTNGXYMBLZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=O)N2)C(=O)O

Origin of Product

United States

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